

Application Notes: Synthesis and Evaluation of Enkephalin Analogs Using Boc-Protected Tyrosine

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Compound of Interest		
Compound Name:	Boc-Tyr-OMe	
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Introduction

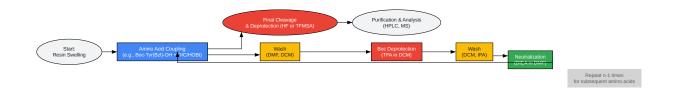
Enkephalins are endogenous pentapeptides that modulate pain perception by binding to opioid receptors.[1] Their therapeutic potential is limited by poor metabolic stability and bioavailability. Consequently, the synthesis of enkephalin analogs is a critical area of research aimed at developing potent and stable analgesics with reduced side effects.[2][3] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and classical method for peptide synthesis.[4] This document provides detailed protocols for the synthesis of enkephalin analogs using Boc-protected tyrosine derivatives via Solid-Phase Peptide Synthesis (SPPS), a highly efficient method for generating peptide libraries.

While the user specified **Boc-Tyr-OMe** (methyl ester), this derivative is primarily used for the C-terminus in solution-phase synthesis.[2][5][6] For the systematic synthesis of various analogs, SPPS is the preferred method, utilizing Boc-amino acids like Boc-Tyr(Bzl)-OH that are anchored to a solid support.[7][8] These application notes will focus on the versatile Boc-SPPS methodology.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Overview



The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy involves the use of the acid-labile Boc group for temporary protection of the N α -amino group and more acid-stable groups (like benzyl ethers) for side-chain protection.[4] The synthesis is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a polymer resin.



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Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a [D-Ala²]-Leucine-Enkephalin Analog (Tyr-D-Ala-Gly-Phe-Leu)

This protocol details the manual synthesis of an enkephalin analog using Boc-SPPS on a Merrifield resin.

Materials:

- Merrifield resin (chloromethylated polystyrene, 1% DVB, 0.5-1.0 mmol/g)
- Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-D-Ala-OH, Boc-Tyr(Bzl)-OH
- Cesium Carbonate (Cs₂CO₃)
- Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)



- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Anisole (scavenger)

Procedure:

- Resin Preparation and First Amino Acid Attachment: [9][10]
 - 1. Swell Merrifield resin (1 g) in DCM (15 mL) for 1 hour in a reaction vessel.
 - 2. Prepare the cesium salt of Boc-Leu-OH: Dissolve Boc-Leu-OH (2.5 mmol) in an ethanol/water mixture and neutralize to pH 7.0 with aqueous Cs₂CO₃. Lyophilize to obtain the salt.[10]
 - 3. Dissolve the Boc-Leu-Cs salt in DMF (10 mL) and add to the swollen resin.
 - 4. Heat the mixture at 50°C for 24 hours with gentle agitation.
 - 5. Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each, 10 mL per wash). Dry the resin under vacuum.
- Peptide Chain Elongation (One Synthetic Cycle for Boc-Phe-OH):
 - 1. Boc Deprotection: [9][10][11]
 - Wash the resin with DCM (3 x 10 mL).
 - Add 50% TFA in DCM (v/v) (10 mL) and agitate for 2 minutes. Drain.
 - Add a fresh 10 mL of 50% TFA in DCM and agitate for 30 minutes.
 - Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
 - 2. Neutralization:[7][10]



- Wash the resin with DMF (3 x 10 mL).
- Add 10% DIEA in DMF (v/v) (10 mL) and agitate for 5 minutes. Drain. Repeat once.
- Wash the resin with DMF (5 x 10 mL).
- 3. Amino Acid Coupling:[12][13]
 - In a separate flask, dissolve Boc-Phe-OH (3 mmol) and HOBt (3 mmol) in DMF (5 mL). Cool in an ice bath.
 - Add DIC (3 mmol) and stir for 10 minutes in the ice bath.
 - Add the activated amino acid solution to the resin.
 - Agitate at room temperature for 2-4 hours. Monitor coupling completion with a Kaiser test.
 - Wash the resin with DMF (3x) and DCM (3x).
- · Repeat Elongation Cycles:
 - Repeat step 2 for Boc-Gly-OH, Boc-D-Ala-OH, and finally Boc-Tyr(Bzl)-OH to assemble the full pentapeptide.
- Peptide Cleavage and Deprotection:[9][14]
 - Caution: This step uses highly corrosive HF or TFMSA and must be performed in a specialized apparatus and a well-ventilated fume hood by trained personnel.
 - Dry the peptide-resin thoroughly under vacuum.
 - Place the resin in the reaction vessel of an HF apparatus. Add anisole (1 mL) as a scavenger.
 - Cool the vessel with liquid nitrogen and condense anhydrous HF (10 mL) into it.
 - Stir the mixture at 0°C for 1 hour.



- Evaporate the HF under a stream of nitrogen.
- Wash the residue with cold diethyl ether to precipitate the peptide. Collect the precipitate by filtration, wash again with cold ether, and dry under vacuum.

Protocol 2: Peptide Purification and Characterization

The crude peptide obtained from cleavage requires purification and its identity must be confirmed.



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Caption: Workflow for the purification and characterization of synthetic peptides.

Procedure:

- Purification:
 - Dissolve the crude peptide in a minimal amount of aqueous acetic acid or an acetonitrile/water mixture.
 - 2. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
 - 3. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
 - 4. Collect fractions and analyze them by analytical HPLC to identify those with high purity (>95%).
 - 5. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
- Characterization:[15]
 - 1. Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass.



2. Amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide.

Data Presentation

Quantitative data is essential for comparing the synthesis efficiency and biological activity of different enkephalin analogs.

Table 1: Summary of Key Reagents and Conditions in Boc-SPPS

Parameter	Reagent/Condi tion	Purpose	Typical Duration	Reference
Nα-Protection	Boc (tert- butyloxycarbo nyl)	Temporary protection of α-amino group	-	[4]
Side-Chain Protection	Bzl (benzyl) for Tyr, Ser, Thr	Semi-permanent protection	-	[4][8]
Deprotection	50% TFA in DCM	Removal of Boc group	30 min	[9][10][11]
Neutralization	10% DIEA in DMF	Neutralize TFA salt to free amine	2 x 5 min	[7][10]
Coupling Reagents	DIC/HOBt, HBTU, BOP	Activate carboxyl group for amide bond formation	1 - 4 hours	[5][7][12]
Final Cleavage	HF, TFMSA	Cleave peptide from resin and remove side- chain protection	1 hour	[9][14][16]

| Scavengers | Anisole, Thioanisole | Trap reactive cations during cleavage | - |[9][14] |

Table 2: Opioid Receptor Binding Affinities (Ki) of Representative Enkephalin Analogs



Analog	Sequence	μ K _i (nM)	δ K _i (nM)	к Kı (nM)	Reference
MERF	Tyr-Gly-Gly- Phe-Met- Arg-Phe	1.8 ± 0.3	15.2 ± 2.1	35.7 ± 4.5	[17]
Analog I	Tyr-D-Ala- Gly-Phe-Met- Arg-Phe	2.5 ± 0.4	20.1 ± 3.2	42.1 ± 5.3	[17]
LYS744 (6)	Dmt-D-Nle- Gly-Phe(p- Cl)-Ppp	-	-	1.3	[18]
Ligand 16	Dmt-D-Ala- Gly-Phe-Pip	0.4	0.4	-	[19]
Leu- Enkephalin	Tyr-Gly-Gly- Phe-Leu	1.7	1.26	-	[20]
meta-Cl Analog (1b)	Tyr-Gly-Gly- Phe(m-Cl)- Leu	0.22	0.059	-	[20]

Dmt = 2',6'-dimethyl-L-tyrosine; Ppp = N-phenyl-N-piperidin-4-ylpropionamide

Table 3: Functional Activity (GTPyS Assay) of Enkephalin Analogs

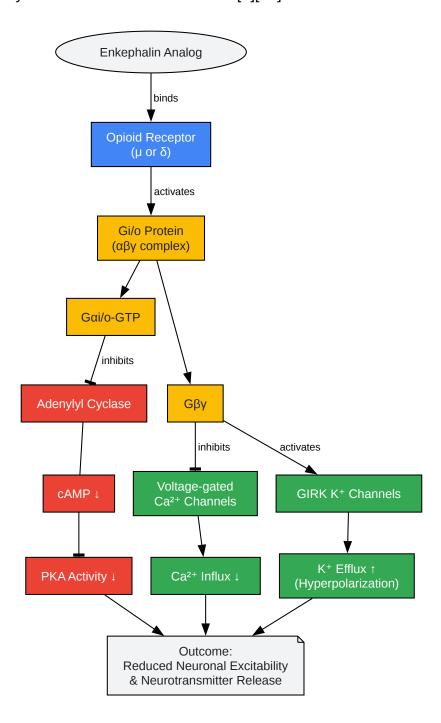
Analog	Receptor	EC ₅₀ (nM)	E _{max} (%)	Reference
MERF	Rat Brain Mix	15.3 ± 2.8	100	[17]
Analog III	Rat Brain Mix	13.8 ± 2.1	105 ± 8	[17]
LYS744 (6)	hKOR	-	122 (Antagonist)	[18]

 EC_{50} represents the concentration for 50% of maximal response. E_{max} is the maximum efficacy relative to a standard agonist.



Enkephalin Analog Signaling Pathway

Enkephalin analogs exert their effects primarily through the μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs).[21] Binding of an analog to these receptors initiates a signaling cascade that ultimately leads to an analogsic effect by reducing neuronal excitability and neurotransmitter release.[1][21]



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Caption: Signaling cascade following opioid receptor activation by an enkephalin analog.[22]

Mechanism:

- Receptor Binding: The enkephalin analog binds to the μ or δ opioid receptor.
- G-Protein Activation: The receptor activates an associated inhibitory G-protein (Gi/o).
- Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβy subunits.
- Downstream Effects:
 - The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
 - The Gβγ subunit directly inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[22]
- Overall Effect: The combined actions result in decreased neuronal excitability and a reduction in the transmission of pain signals.

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Methodological & Application





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